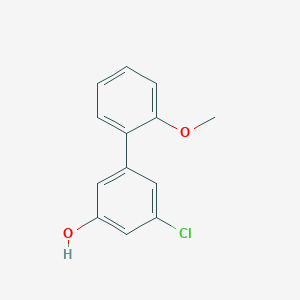

3-Chloro-5-(2-methoxyphenyl)phenol

Description

3-Chloro-5-(2-methoxyphenyl)phenol is a halogenated phenolic compound featuring a chloro substituent at position 3, a 2-methoxyphenyl group at position 5, and a hydroxyl group on the central benzene ring.

Properties

IUPAC Name |

3-chloro-5-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHMLWTWUGXLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685884 | |

| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-85-3 | |

| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methoxyphenyl)phenol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of phenols, including this compound, often involves gas chromatography techniques . These methods ensure high purity and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

3-Chloro-5-(2-methoxyphenyl)phenol has numerous applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 3-Chloro-5-(2-methoxyphenyl)phenol, differing in substituents or functional groups:

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Functional Insights

The hydroxymethylphenyl variant (C₁₃H₁₁ClO₂) introduces additional hydrogen-bonding sites, which may improve solubility in polar solvents or binding to biological targets .

Methoxy groups (electron-donating) in 3-Chloro-5-methoxyphenol may increase the acidity of the hydroxyl group compared to non-substituted phenols .

Biological and Pharmacological Relevance: Piperazine derivatives like HBK15 demonstrate how the phenol core’s substitution pattern influences receptor interactions. The chloro and methoxy groups may contribute to steric or electronic complementarity in drug-target binding . Fluorinated analogs (e.g., 3-(3-Chloro-5-fluorophenyl)acrylic acid) highlight the role of halogenation in metabolic stability and resistance to oxidative degradation .

Biological Activity

3-Chloro-5-(2-methoxyphenyl)phenol, a member of the phenolic compound family, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and agriculture, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorine atom at the third position and a methoxy group at the fifth position of the phenolic ring. Its molecular formula is , with a molar mass of 234.68 g/mol. This unique substitution pattern enhances its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological macromolecules, including proteins and nucleic acids. This interaction can modulate enzyme activity and receptor functions, leading to various physiological effects. The presence of the chlorine and methoxy groups contributes to its binding affinity and specificity towards certain molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for therapeutic applications in treating infections.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. It exhibits antiproliferative effects with IC50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent. The mechanism involves disrupting microtubule dynamics, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 3-Chloro-4-(3-methoxyphenyl)phenol | Moderate | Low | High |

| 3-Chloro-5-(3-methylphenyl)phenol | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.